(6Z)-5-imino-6-[4-(3-phenoxypropoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenoxypropoxy and phenyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. Industrial methods focus on optimizing reaction conditions to minimize waste and reduce production costs while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-5-imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, (6Z)-5-imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
(6Z)-5-Imino-6-{[4-(3-phenoxypropoxy)phenyl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure and versatile applications
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-(3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c29-26-24(27(32)30-28-31(26)25(19-35-28)21-8-3-1-4-9-21)18-20-12-14-23(15-13-20)34-17-7-16-33-22-10-5-2-6-11-22/h1-6,8-15,18-19,29H,7,16-17H2/b24-18-,29-26? |
InChI Key |
FTPPVEWSWYQFGC-WXXRCWSISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)OCCCOC5=CC=CC=C5)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)OCCCOC5=CC=CC=C5)C(=N)N23 |
Origin of Product |
United States |
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